2,2'-Oxybis[N-(2-methoxyethyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] is a chemical compound known for its unique properties and applications in various fields. It is characterized by its high solubility in supercritical carbon dioxide and has been confirmed through various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .
Vorbereitungsmethoden
The synthesis of 2,2’-Oxybis[N-(2-methoxyethyl)acetamide] involves specific reaction conditions and reagents. The compound is typically synthesized through a series of chemical reactions that include the use of acetic acid derivatives and methoxyethyl groups. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] has a wide range of scientific research applications In chemistry, it is used as a solvent and reagent in various organic synthesis processes In biology, it is utilized in the study of enzyme interactions and protein foldingIndustrially, it is used in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 2,2’-Oxybis[N-(2-methoxyethyl)acetamide] involves its interaction with molecular targets and pathways within biological systems. It functions by modulating specific enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to influence protein folding and stability .
Vergleich Mit ähnlichen Verbindungen
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] can be compared with other similar compounds such as 2,2’-Oxybis[N,N-bis(2-ethylhexyl)acetamide] and 2,2’-Oxybis[N-(3-methoxypropyl)-2-phenylacetamide]. These compounds share similar structural features but differ in their specific functional groups and applications. The unique properties of 2,2’-Oxybis[N-(2-methoxyethyl)acetamide], such as its high solubility in supercritical carbon dioxide, make it particularly valuable in certain industrial and research applications .
Eigenschaften
CAS-Nummer |
105399-86-8 |
---|---|
Molekularformel |
C10H20N2O5 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2-[2-(2-methoxyethylamino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C10H20N2O5/c1-15-5-3-11-9(13)7-17-8-10(14)12-4-6-16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
MANXZZKJLBOWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)COCC(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.